(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol
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Overview
Description
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is a chiral compound with a bromine and methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylpropan-2-ol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination followed by chiral resolution using cost-effective and scalable methods. The choice of solvents, reagents, and catalysts is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity and interactions of brominated phenyl compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
1-(3-Bromo-4-methoxyphenyl)ethanol: A similar compound with a different carbon chain length.
4-Bromo-3-methoxyphenylpropan-2-ol: A regioisomer with different positions of the bromine and methoxy groups.
Uniqueness
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or regioisomers. The presence of both bromine and methoxy groups also contributes to its distinct chemical properties and reactivity.
Biological Activity
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol, also referred to as 1-amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol, is an organic compound notable for its potential biological activities. This article delves into its biological interactions, mechanisms, and implications for therapeutic applications based on available research findings.
Structural Characteristics
The compound features a bromine atom , a methoxy group , and an amino alcohol moiety , which contribute to its unique chemical properties. The presence of these functional groups enables the compound to engage in various chemical interactions, making it a candidate for further biological exploration.
Mechanisms of Biological Activity
Research indicates that this compound interacts with specific molecular targets through hydrogen bonding facilitated by its amino alcohol structure. This interaction may modulate the activity of enzymes or receptors, enhancing its potential as a therapeutic agent. The bromine and methoxy groups may also improve binding affinity and specificity towards certain biological targets.
Antiviral Activity
A study highlighted the compound's potential as an inhibitor of Hepatitis C virus (HCV). It exhibited significant inhibition of CYP3A4, an enzyme crucial for drug metabolism, with an IC50 value of 0.34 μM. This suggests that while it may have therapeutic potential, there are concerns regarding drug-drug interactions and possible liver toxicity due to time-dependent inhibition .
Antimicrobial Properties
The compound has shown promising antibacterial activity against various strains of bacteria. In particular, it has been evaluated alongside other derivatives in a study that reported MIC values indicating potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's structure allows it to engage effectively with bacterial targets, potentially leading to its use in treating infections .
Comparative Analysis of Biological Activity
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Inhibition Studies : The compound's inhibition of CYP3A4 raises concerns about potential reactive metabolite formation, which could lead to adverse effects in vivo .
- Antimicrobial Efficacy : It has been shown to possess significant antibacterial properties at non-cytotoxic concentrations, suggesting its utility in clinical settings for treating bacterial infections .
- Pharmacodynamics : Preliminary studies indicate that similar compounds may interact with neurotransmitter systems or inflammatory pathways, suggesting potential uses in pain management or inflammation treatment.
Properties
Molecular Formula |
C10H13BrO2 |
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Molecular Weight |
245.11 g/mol |
IUPAC Name |
(2S)-1-(3-bromo-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1 |
InChI Key |
MLUIEVHNSQKXOG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)Br)O |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)Br)O |
Origin of Product |
United States |
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